molecular formula C8H14N2 B7807706 1-(But-3-yn-1-yl)piperazine

1-(But-3-yn-1-yl)piperazine

货号 B7807706
分子量: 138.21 g/mol
InChI 键: ZWKWOOLQWOHHSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(But-3-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(But-3-yn-1-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-3-yn-1-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多巴胺受体相互作用

  • 包括与 1-(But-3-yn-1-yl)piperazine 相似的结构在内的取代哌嗪已显示出对大鼠纹状体膜中多巴胺结合位点的亲和力。这些化合物在从其结合位点置换多巴胺方面表现出显着的效力,表明潜在的多巴胺能活性 (P. V. D. Zee & W. Hespe, 1985).

抗分枝杆菌特性

  • 与 1-(But-3-yn-1-yl)piperazine 在结构上相关的哌嗪-硫代氨基脲杂化物对结核分枝杆菌表现出有效的体外活性,一些化合物表现出低毒性特征。这表明在抗分枝杆菌疗法中具有潜在作用 (A. Jallapally 等人,2014 年).

抗真菌活性

  • 某些哌嗪衍生物对各种真菌培养物表现出显着的抗真菌活性,表明它们在抗真菌治疗中的潜在用途 (R. Upadhayaya 等人,2004 年).

药物核心结构

  • 包括具有 but-3-yn-1-yl 取代基的哌嗪衍生物在内的哌嗪衍生物因其药物特性而被探索。它们独特的化学性质和作为药理学有用核心的潜力使其成为药物开发中关注的对象 (Ashwini Gumireddy 等人,2021 年).

抗肿瘤活性

  • 一系列带有哌嗪酰胺部分的三嗪衍生物显示出潜在的抗癌活性,表明哌嗪结构在癌症治疗研究中的相关性 (L. Yurttaş 等人,2014 年).

抗菌和驱虫活性

  • 哌嗪衍生物已对其体外抗菌和驱虫活性进行了评估,显示出不同程度的疗效。这突出了它们在抗菌和驱虫疗法中的潜力 (C. Sanjeevarayappa 等人,2015 年).

神经保护潜力

  • 哌嗪衍生物已显示出作为神经保护剂的希望,可能对治疗阿尔茨海默氏症等神经系统疾病有用 (L. Lecanu 等人,2010 年).

广泛的药物应用

  • 哌嗪作为核心结构,以其广泛的治疗用途出现在各种药物中,从中枢神经系统药物到抗癌和抗炎药物。哌嗪支架的灵活性允许药用潜力发生显着变化 (A. Rathi 等人,2016 年).

属性

IUPAC Name

1-but-3-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h1,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWOOLQWOHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-yn-1-yl)piperazine

Synthesis routes and methods I

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (2.0 mL) and piperazine (2.0 g) in EtOH (6 mL) was heated to reflux for 30 min. The mixture was concentrated, diluted with NaOH 2 M (8 mL) and extracted with Et2O (50 mL). Evaporation of the organic layer gave a 2:1 mixture of mono and bis-alkylated piperazine (450 mg) which was discarded. The aqueous layer was further extracted with DCM (100 mL) to give of 1-(but-3-ynyl)piperazine (640 mg).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
mono and bis-alkylated piperazine
Quantity
450 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 23 (1.02 g, 5.47 mmol) triethylamine (762 μL, 5.47 mmol) and NaI (23 mg, 0.153 mmol) in DMSO but-3-ynyl mesylate (810 mg, 5.47 mmol) is dropwise added. The mixture is heated at 50° C. overnight, then water is added. The aqueous phase is treated with Et2O, and the organic phase is washed with brine, and dried over sodium sulfate. After solvent evaporation, 4-but-3-ynyl-piperazine-1-carboxylic acid t-butyl ester (24) (1.10 g, 4.62 mmol, 84%) is obtained as a yellow oil. 1H NMR (CDCl3, 200 MHz) δ 3.38 (t, J=4.8 Hz, 4H), 2.55 (m, 2H), 2.41-2.28 (m, 6H), 1.94 (t, J=2.6 Hz, 1H), 1.40 (s, 9H) ppm; 13C NMR (CDCl3, 50 MHz) δ 154.3 (s), 82.3 (s), 79.5 (s), 69.1 (d), 56.9 (t), 52.6 (t), 43.5 (t), 28.4 (q), 16.7 (t) ppm. Compound 24 (1.10 g, 4.62 mmol) is left reacting for 16 h in the presence of a 1:1 mixture of CH2Cl2/TFA (2 mL/mmol). After solvent evaporation, the residue is taken up in MeOH, and eluted through a column containing Amberlyst A-21, thus giving pure 1-but-3-ynyl-piperazine (25) (606 mg, 4.39 mmol) in 95% yield. 1H NMR (CDCl3, 200 MHz) δ 6.98 (br, 1H), 3.06-3.01 (m, 4H), 2.62-2.55 (m, 6H), 2.38-2.29 (m, 2H), 1.96 (t, J=2.6 Hz, 1H) ppm; 13C NMR (CDCl3, 50 MHz) δ 82.1 (s), 69.4 (d), 56.6 (t), 50.6 (t), 44.1 (t), 16.8 (t). MS m/z 138 (M+, 7), 99 (100), 70 (48), 56 (98) ppm. To a solution of N,N′-di-Boc-N″-trifluoromethanesulfonylguanidine (1.52 g, 3.88 mmol) in anhydrous CH2Cl2 (18 mL) triethylamine (595 μL, 4.27 mmol) and 25 (590 mg, 4.27 mmol) are added. The mixture is left reacting for 16 h at room temperature, and then the solvent is evaporated. The residue is taken up in EtOAc and treated with a saturated aqueous NaHCO3 solution and brine. Crude product is purified by flash chromatography (CH2Cl2-MeOH 12:1, Rf=0.50), giving pure 5 as a white solid (1.10 g, 2.25 mmol) in 58% yield. 1H NMR (CDCl3, 200 MHz) δ 3.58 (m, 4H), 2.63-2.51 (m, 6H), 2.39-2.33 (m, 2H), 1.96 (t, J=2.6 Hz, 1H) ppm; 13C NMR (CDCl3, 50 MHz) δ 154.7 (s), 151.2 (s), 115.9 (s), 85.9 (s), 82.3 (s), 69.2 (d), 56.6 (t), 52.3 (t), 46.7 (t), 28.0 (q), 27.8 (q), 16.8 (t); MS m/z 380 (M+, 0.11), 160 (17), 121 (79), 57 (100) ppm.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
CH2Cl2 TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-yn-1-yl)piperazine
Reactant of Route 2
1-(But-3-yn-1-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(But-3-yn-1-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(But-3-yn-1-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(But-3-yn-1-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(But-3-yn-1-yl)piperazine

Citations

For This Compound
3
Citations
M Pretze, C Mamat - Journal of Fluorine Chemistry, 2013 - Elsevier
A bioorthogonal labeling approach based on the Huisgen-click reaction including the one-step radiosynthesis of two novel versatile and bifunctional labeling building blocks ([ 18 F]AFP…
Number of citations: 25 www.sciencedirect.com
I Pavlakos - 2012 - etheses.bham.ac.uk
The size of the prenylated indole alkaloid family sharing the unique bicyclo[2.2.2]diazaoctane core ring system has grown steadily over the last decades. Due to the complex structures, …
Number of citations: 4 etheses.bham.ac.uk
H Yang, N Micovic, JR Monaghan… - Bioconjugate …, 2022 - ACS Publications
The development of fluorescently labeled receptor-targeting compounds represents a powerful pharmacological tool to study and characterize ligand–receptor interactions. Despite …
Number of citations: 2 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。